One prominent application of dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate lies in its ability to act as an oxygen sensor. Its luminescence properties change in response to the presence of oxygen. Researchers can exploit this phenomenon to measure oxygen levels in biological tissues and other environments. This non-invasive approach holds promise for studying cellular respiration and assessing tissue viability.(Source)
The compound's light-absorbing properties make it a potential candidate for photocatalysis applications. Photocatalysis involves using light to drive chemical reactions. Scientists are exploring the use of dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate as a photocatalyst for hydrogen production from water splitting or organic pollutant degradation.(Source)
The complex's positively charged nature allows it to interact with negatively charged DNA molecules. This property makes it useful for studying DNA interactions and designing DNA-based sensors. Researchers can utilize dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate to investigate how drugs or other molecules bind to DNA.(Source: )
Dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate is a coordination complex featuring ruthenium as the central metal ion, coordinated to three bidentate 1,10-phenanthroline ligands and two chloride ions. Its chemical formula is represented as , where indicates the number of water molecules associated with the compound. This compound exhibits vibrant colors ranging from orange to red, making it visually striking and useful in various applications due to its unique photophysical and electrochemical properties .
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The substitution reactions often involve excess ligands and may require heating or catalysts.
This compound has garnered interest in biological research primarily due to its interaction with molecular oxygen. It acts as an oxygen sensor, where its luminescence properties change in response to oxygen levels. This characteristic allows researchers to exploit it for non-invasive measurements of oxygen in biological tissues, aiding studies on cellular respiration and tissue viability . Additionally, its potential as an anticancer agent is being explored due to its ability to intercalate with DNA, disrupting its structure and inhibiting replication when activated by light .
The synthesis of dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate typically involves the following steps:
The general reaction can be summarized as follows:
This method can be scaled for industrial production by optimizing temperature, reactant concentration, and purification processes .
Dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate stands out due to its specific interaction with molecular oxygen and its application as an oxygen sensor. Its unique photophysical properties allow it to act effectively in biological systems while also being versatile for industrial applications such as photocatalysis and sensor technology .
Research into the interactions of dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate has revealed its ability to bind with negatively charged DNA molecules. This property has significant implications for studying DNA interactions and designing DNA-based sensors. Moreover, the compound's sensitivity to light makes it a candidate for applications in photodynamic therapy and environmental monitoring .
Two primary synthetic routes are documented:
| Method | Starting Material | Solvent | Conditions | Yield |
|---|---|---|---|---|
| Ru(DMSO)₄Cl₂ route | Ru(DMSO)₄Cl₂ | Ethanol | Reflux, 6 hours | ~65% |
| RuCl₃·3H₂O route | RuCl₃·3H₂O | Ethylene glycol | 120°C, 12 hours | ~72% |
Both methods emphasize ligand-rich environments to stabilize the ruthenium center, with the latter offering marginally higher yields due to improved solubility of intermediates.
The complex adopts an octahedral geometry (OC-6-11 configuration) with three bidentate 1,10-phenanthroline ligands occupying equatorial and axial positions. Key crystallographic data include:
X-ray diffraction studies reveal distorted octahedral symmetry due to steric strain between phenanthroline ligands. The chloride ligands occupy trans positions, minimizing ligand-ligand repulsion.
Hydration significantly influences the complex’s stability:
| Property | Hydrated Form | Anhydrous Form |
|---|---|---|
| Thermal stability | Stable to 220°C | Decomposes above 180°C |
| Solubility | High in polar solvents | Moderate in DMSO |
| Crystallographic system | Monoclinic | Not reported |
The hydrated form’s stability is attributed to water-mediated lattice interactions, which mitigate oxidative degradation pathways.
The oxygen-sensing capability of [Ru(Phen)₃]²⁺ arises from the quenching of its triplet metal-to-ligand charge transfer (³MLCT) excited state by molecular oxygen. This process follows a collisional quenching mechanism, where oxygen diffuses to the excited-state complex and facilitates non-radiative decay. The relationship between luminescence lifetime (τ) and oxygen partial pressure (pO₂) is described by the Stern-Volmer equation:
$$ \frac{\tau0}{\tau} = 1 + kq \tau0 [\text{O}2] $$
Here, $$ \tau0 $$ is the lifetime in the absence of oxygen, $$ kq $$ is the bimolecular quenching rate constant, and $$ [\text{O}2] $$ is the oxygen concentration. For [Ru(Phen)₃]²⁺, $$ kq $$ values range from $$ 2.55 \times 10^9 \, \text{M}^{-1}\text{s}^{-1} $$ to $$ 7.01 \times 10^9 \, \text{M}^{-1}\text{s}^{-1} $$ in aqueous media, depending on solvent isotope effects and ligand substituents [2] [4]. The quenching efficiency is enhanced by the complex’s long intrinsic lifetime ($$ \tau_0 \approx 0.5–1.0 \, \mu\text{s} $$), which allows sufficient time for oxygen collisions [1] [7].
Phototoxicity, a common limitation of oxygen probes, is mitigated in [Ru(Phen)₃]²⁺ due to its high phototoxic threshold ($$ 10 \, \text{J/cm}^2 $$) compared to the fluence required for measurements ($$ 120 \, \text{mJ/cm}^2 $$) [1] [7]. This property enables repeated in vivo measurements without inducing cellular damage, as demonstrated in chicken embryo chorioallantoic membrane models [1].
Homoleptic ruthenium complexes like [Ru(bpy)₃]²⁺ (bpy = 2,2′-bipyridine) and [Ru(bpz)₃]²⁺ (bpz = 2,2′-bipyrazine) exhibit lower $$ kq $$ values ($$ 1.2 \times 10^9 \, \text{M}^{-1}\text{s}^{-1} $$ and $$ 0.5 \times 10^9 \, \text{M}^{-1}\text{s}^{-1} $$, respectively) due to weaker MLCT stabilization [8]. The phenanthroline ligand in [Ru(Phen)₃]²⁺ enhances spin-orbit coupling and extends the ³MLCT lifetime, improving oxygen sensitivity [4]. Additionally, [Ru(Phen)₃]²⁺ shows negligible singlet oxygen ($$ ^1\Deltag $$) production ($$ f\Delta < 0.1 $$), unlike [Ru(bpz)₃]²⁺ ($$ f\Delta = 1.0 $$), reducing phototoxic side reactions [8].
Rhenium(I) complexes such as [Re(im)(CO)₃(phen)]⁺ (im = imidazole) exhibit red-shifted emission but suffer from rapid non-radiative decay via metal-centered (³MC) states, limiting their utility in aqueous environments [3]. Iridium(III) cyclometalated complexes, while highly luminescent, often require hydrophobic environments incompatible with biological systems [3]. In contrast, [Ru(Phen)₃]²⁺ maintains stable emission in water, making it ideal for in vivo applications [9].
The reliability of oxygen probes in vivo depends on their resistance to nonspecific interactions with serum proteins. Differential scanning calorimetry and spectroscopic studies confirm that [Ru(Phen)₃]²⁺ exhibits negligible binding to human serum albumin (HSA), with no significant changes in luminescence intensity or lifetime in HSA-containing solutions [9]. This contrasts with hydrophobic probes like [Ru(dppz)₂(bpy)]²⁺ (dppz = dipyridophenazine), which intercalate into serum proteins or DNA, altering their photophysical behavior [5] [6].
The structural rigidity of [Ru(Phen)₃]²⁺ prevents protein-induced aggregation, while its hydrophilic nature minimizes partitioning into lipid membranes [9]. These properties ensure accurate oxygen measurements in blood and extracellular fluids, as validated in tumor hypoxia studies [1] [7].
The enantiomeric forms of dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate exhibit distinct binding preferences for different DNA conformations, with the Δ-enantiomer (right-handed) and Λ-enantiomer (left-handed) showing remarkable selectivity patterns [1] [2]. Electronic dichroism measurements have revealed that these enantiomers bind to DNA with distinctly different orientations: the Δ-isomer positions its three-fold symmetry axis approximately parallel to the helical axis of DNA, while the Λ-isomer orients perpendicular to the helical axis [1].
The Δ-enantiomer demonstrates preferential binding to B-form DNA with binding constants ranging from 0.3 × 10⁶ to 8.0 × 10⁶ M⁻¹, exhibiting a distinct preference for GC-rich sites [3]. This selectivity arises from the geometric complementarity between the Δ-configuration and the right-handed B-form helix. In contrast, the Λ-enantiomer shows sequence-neutral binding with an average site affinity of 2 × 10⁶ M⁻¹ for B-DNA, indicating reduced specificity [3].
| Complex | B-DNA Binding Constant (M⁻¹) | Z-DNA Binding Preference | Binding Geometry |
|---|---|---|---|
| Δ-[Ru(phen)₃]²⁺ | 4.9 × 10⁴ | Low | Parallel to helix axis |
| Λ-[Ru(phen)₃]²⁺ | 2.8 × 10⁴ | High | Perpendicular to helix axis |
Interestingly, the enantioselectivity pattern reverses when these complexes interact with Z-form DNA. Photophysical studies demonstrate that while the Δ-enantiomer shows enhanced binding to B-DNA, the Λ-enantiomer exhibits preferential binding to left-handed Z-DNA [2]. This reversal in selectivity reflects the geometric complementarity between the molecular handedness of the ruthenium complex and the helical handedness of the DNA form.
The binding interactions result in measurable changes in DNA structure. The Δ-enantiomer causes a decrease in DNA viscosity, indicating structural distortion consistent with semi-intercalation and kinking effects [4]. Conversely, the Λ-enantiomer produces minimal changes in DNA viscosity, suggesting primarily electrostatic or groove binding interactions [4].
Molecular recognition occurs through hydrogen bonding and van der Waals contacts between the phenanthroline ligands and the DNA major groove. The different spatial arrangements of the phenanthroline rings in the two enantiomers create distinct contact patterns with the DNA backbone and bases, accounting for the observed enantioselectivity [3].
The binding mode of dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate to DNA has been a subject of extensive debate, with evidence supporting both semi-intercalation and classical intercalation mechanisms depending on the enantiomer and experimental conditions [4] [5]. Classical intercalation involves complete insertion of a planar aromatic ligand between adjacent base pairs, resulting in unwinding of the DNA helix and increased separation between base pairs [6]. Semi-intercalation, in contrast, involves partial insertion that causes DNA kinking without complete base pair separation [7].
| Binding Mode | Structural Effect | Viscosity Change | Unwinding Angle |
|---|---|---|---|
| Classical Intercalation | Base pair separation | Increase | 26° |
| Semi-intercalation | DNA kinking | Decrease | 10-15° |
| Groove binding | Minimal distortion | No change | 0° |
Detailed viscosity measurements provide crucial evidence for distinguishing between these binding modes. The Δ-enantiomer of [Ru(phen)₃]²⁺ causes a decrease in DNA viscosity, indicating DNA compaction consistent with semi-intercalation and kinking [4]. This behavior contrasts sharply with classical intercalators such as ethidium bromide, which increase DNA viscosity by extending the helix length [8]. The Λ-enantiomer shows minimal viscosity changes, suggesting predominant electrostatic binding [4].
Crystal structure analysis of related ruthenium complexes has revealed the molecular basis for semi-intercalation. The structure of Λ-[Ru(TAP)₂(dppz)]²⁺ bound to DNA shows that one of the TAP (tetraazaphenanthrene) ligands is partially intercalated between G3 and G4 bases, resulting in a significant DNA kink of 51° [9]. This semi-intercalation creates structural distortion similar to that observed in protein-DNA complexes involving transcription factors.
The semi-intercalation mechanism involves wedging of the phenanthroline ligand into the minor groove, unstacking adjacent base pairs without complete penetration to the helix axis [7]. This partial insertion creates a sharp bend in the DNA, effectively shortening the molecular length and reducing viscosity. The mechanism is facilitated by the relatively rigid structure of the phenanthroline ligands, which can act as molecular wedges.
Thermodynamic analysis reveals that semi-intercalation is characterized by favorable enthalpy changes due to base stacking interactions and hydrogen bonding, while classical intercalation typically involves larger entropy contributions from DNA unwinding and hydration changes [10]. The binding constants for semi-intercalation are generally lower than those for classical intercalation, reflecting the less intimate contact between the complex and DNA bases.
Recent single-molecule studies have provided direct evidence for the dynamic nature of semi-intercalation. Fluorescence measurements show that the binding process involves initial electrostatic association followed by conformational changes that lead to partial insertion and DNA kinking [11]. This mechanism explains the observed kinetic complexity and the dependence of binding affinity on DNA sequence and ionic strength.
Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate and related complexes interact with DNA topoisomerases through multiple mechanisms, including direct enzyme inhibition and stabilization of cleavage complexes [12] [13] [14]. Topoisomerases are essential enzymes that relieve topological stress in DNA by creating transient breaks in the phosphodiester backbone, allowing DNA segments to pass through and re-ligate [15] [16].
| Complex | Topoisomerase I IC₅₀ (μM) | Topoisomerase IIα IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| [Ru(phen)₂(cptcp)]²⁺ | Active | Active | Dual inhibitor |
| [Ru(dtzp)(ptn)]²⁺ | ~10 | ~10 | Dual inhibitor |
| [Ru(dtzp)(pta)]²⁺ | ~10 | ~10 | Dual inhibitor |
| [Ru(dtzp)(ptp)]²⁺ | ~10 | ~10 | Dual inhibitor |
The mechanism of topoisomerase inhibition involves multiple steps. Type I topoisomerases create single-strand breaks through formation of covalent phosphotyrosine intermediates, while type II topoisomerases generate double-strand breaks through coordinated cleavage of both DNA strands [17] [18]. Ruthenium complexes can interfere with both the cleavage and religation steps of these catalytic cycles.
For topoisomerase I, ruthenium complexes act as catalytic inhibitors by preventing enzyme-DNA binding and slowing the religation reaction [19]. Molecular docking studies reveal that these complexes preferentially bind near the active site residues when the enzyme is free, and position themselves in the DNA groove downstream of the cleavage site in topoisomerase I-DNA complexes [19]. This positioning interferes with the normal catalytic cycle and leads to accumulation of cleavage complexes.
Topoisomerase IIα inhibition occurs through a poison mechanism, where ruthenium complexes stabilize the normally transient cleavage complexes formed during the catalytic cycle [12]. The complexes bind to both DNA and the enzyme, creating ternary complexes that cannot complete the normal ligation step. This mechanism is particularly effective because it converts an essential cellular enzyme into a DNA-damaging agent.
The dual inhibition of both topoisomerase I and IIα by certain ruthenium complexes represents a promising therapeutic strategy [14]. These enzymes have complementary roles in DNA metabolism, with topoisomerase I primarily involved in transcription and topoisomerase IIα essential for chromosome segregation during mitosis. Simultaneous inhibition of both enzymes creates synthetic lethality in rapidly dividing cancer cells.
DNA unwinding experiments demonstrate that ruthenium complexes can induce topological changes similar to those produced by topoisomerase activity [20]. The binding of ruthenium complexes to DNA can cause localized unwinding of 10-15°, which must be compensated by overwinding in adjacent regions or by topoisomerase activity. This unwinding can enhance the formation of topoisomerase cleavage complexes by creating favorable binding sites.
The efficiency of topoisomerase inhibition depends on the specific ligand structure and the overall charge of the ruthenium complex. Complexes with extended aromatic ligands that can intercalate into DNA show higher inhibitory activity against topoisomerase II, while those with additional functional groups capable of hydrogen bonding interactions demonstrate enhanced topoisomerase I inhibition [13].